N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine
Description
N-(2-Methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a 2-methoxyphenyl group at position 2 and a sulfanylmethyl-linked 5-(pyridin-4-yl)-1,3,4-oxadiazole moiety at position 4. The triazine scaffold is known for its role in medicinal chemistry due to its hydrogen-bonding capabilities and planar geometry, which facilitate interactions with biological targets . The ortho-methoxy substitution on the phenyl ring introduces steric and electronic effects that could influence molecular conformation and target engagement.
Properties
Molecular Formula |
C18H16N8O2S |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-N-(2-methoxyphenyl)-6-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H16N8O2S/c1-27-13-5-3-2-4-12(13)21-17-23-14(22-16(19)24-17)10-29-18-26-25-15(28-18)11-6-8-20-9-7-11/h2-9H,10H2,1H3,(H3,19,21,22,23,24) |
InChI Key |
IQGXNDGAFZSDNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CSC3=NN=C(O3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the pyridine and oxadiazole groups. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition, activation, or allosteric modulation. The exact mechanism depends on the specific application and the biological context .
Comparison with Similar Compounds
N-(2-Methoxyphenyl)-6-(3-Methylbenzofuran-2-yl)-1,3,5-Triazine-2,4-Diamine
This analog replaces the oxadiazole-pyridinyl-sulfanylmethyl group with a 3-methylbenzofuran moiety . Benzofuran is a bicyclic aromatic system with increased lipophilicity (ClogP ~3.2 estimated) compared to the oxadiazole-pyridinyl group (ClogP ~1.8). The methyl group on benzofuran further enhances hydrophobicity, which may reduce aqueous solubility but improve membrane permeability.
N-(4-Methoxyphenyl)-6-{[(5-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Methyl}-1,3,5-Triazine-2,4-Diamine
Here, the oxadiazole ring is substituted with a 1,2,4-triazole, and the methoxyphenyl group is para-substituted . The triazole ring, being less electron-deficient than oxadiazole, may reduce π-π stacking interactions.
6-Ethoxy-N-(4-Fluoro-Benzyl)-N'-(2-Methoxy-Pyridin-4-yl)-[1,3,5]Triazine-2,4-Diamine
This derivative () introduces ethoxy and fluorobenzyl groups, significantly altering polarity and steric bulk. The ethoxy group increases hydrophilicity, while the fluorobenzyl moiety may enhance metabolic stability .
Physicochemical and Structural Analysis
Biological Activity
The compound N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine is a novel triazine derivative that incorporates multiple bioactive moieties. Its structural complexity suggests potential for diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound has the following chemical formula: C18H16N8O2S . It consists of a triazine core , a methoxyphenyl group , and a pyridinyl oxadiazole , which are known for their pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N8O2S |
| Molecular Weight | 392.43 g/mol |
| CAS Number | 669744-37-0 |
Anticancer Activity
Recent studies indicate that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties by targeting various cellular mechanisms. The incorporation of the pyridine and triazine rings enhances their efficacy against cancer cell lines.
- Mechanism of Action :
-
Case Studies :
- In vitro tests showed that derivatives similar to this compound have IC50 values below those of standard chemotherapy agents like doxorubicin .
- A study demonstrated that compounds with similar structures exhibited cytotoxic effects on human breast cancer cells (MCF-7) and human liver cancer cells (HepG2) .
Antimicrobial Activity
The oxadiazole derivatives have also been recognized for their antimicrobial properties.
- Mechanism of Action :
- Experimental Findings :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The methoxyphenyl group enhances lipophilicity and may improve cellular uptake.
- The pyridinyl oxadiazole moiety is crucial for anticancer activity due to its ability to interact with specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
